

Application Notes and Protocols for NF764, a Covalent Degrader of β-catenin

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Compound of Interest		
Compound Name:	NF764	
Cat. No.:	B15541384	Get Quote

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Introduction

NF764 is a potent, covalent degrader of β -catenin (CTNNB1), an oncogenic transcription factor frequently implicated in the pathogenesis of various cancers.[1][2][3][4] As a key component of the Wnt signaling pathway, β -catenin's aberrant accumulation and subsequent transcriptional activation of target genes drive cell proliferation and survival. **NF764** offers a novel therapeutic strategy by directly targeting β -catenin for proteasomal degradation.[1][5] These application notes provide a summary of the known mechanism of action of **NF764**, its in vitro activity, and a generalized protocol for initiating in vivo animal studies to evaluate its pharmacokinetic properties and anti-tumor efficacy.

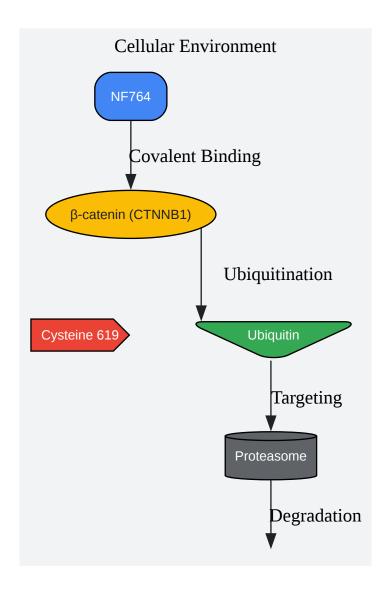
Disclaimer: To date, specific details regarding the in vivo administration, dosage, and pharmacokinetics of **NF764** have not been published in peer-reviewed literature. The following in vivo protocol is a general guideline based on standard practices for novel small molecule inhibitors in preclinical cancer models and should be adapted and optimized by the end-user.

Mechanism of Action

NF764 functions as a monovalent covalent degrader. Its mechanism involves the direct and irreversible binding to a specific cysteine residue, C619, located within the armadillo repeat domain of the β -catenin protein.[5] This covalent modification is thought to induce a conformational change in β -catenin, leading to its recognition by the ubiquitin-proteasome



system and subsequent degradation.[1] This mode of action is distinct from traditional targeted protein degradation technologies like PROTACs or molecular glues.[1] The degradation of β -catenin by **NF764** has been shown to be dependent on the proteasome.[1][5]



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Caption: Mechanism of **NF764**-mediated β-catenin degradation.

In Vitro Activity of NF764

NF764 has demonstrated potent and selective degradation of β -catenin in vitro cellular assays. The following table summarizes key in vitro data for **NF764**.



Parameter	Cell Line	Value	Reference
DC ₅₀ (50% Degradation Concentration)	HT29	3.5 nM	[5]
D _{max} (Maximum Degradation)	HT29	81%	[5]
Concentration for >2- fold reduction in CTNNB1 levels	HT29	10 nM (4h treatment)	[5]
Proteasome Dependence	HiBiT-CTNNB1 HEK293	Confirmed	[1][2]

General Protocol for a Pilot In Vivo Efficacy Study of NF764 in a Xenograft Mouse Model

This protocol provides a framework for an initial in vivo study to assess the tolerability and efficacy of **NF764** in a subcutaneous xenograft model.

Animal Model and Cell Line Selection

- Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are recommended for establishing xenografts of human cancer cell lines.
- Cell Line: Select a cancer cell line with known dysregulation of the Wnt/β-catenin pathway and demonstrated sensitivity to **NF764** in vitro (e.g., HT29 colorectal cancer cells).

Formulation and Administration of NF764

- Formulation: The in vivo formulation for **NF764** is not publicly available. As many targeted protein degraders have poor solubility, a formulation study is a critical first step.[6] Common vehicles for preclinical in vivo studies include:
 - 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
 - o 0.5% (w/v) methylcellulose in sterile water



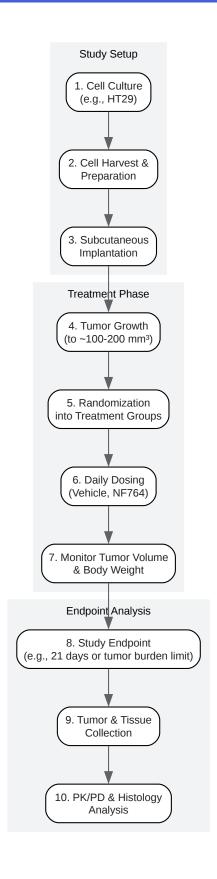




- It is imperative to establish a stable and non-toxic vehicle for the chosen route of administration.
- Route of Administration: The optimal route is unknown. Both intraperitoneal (IP) injection and oral gavage (PO) are common starting points for small molecule inhibitors. The large size of many degraders may compromise oral bioavailability.[7]
- Dosage: A dose-range finding (tolerability) study should be performed prior to the efficacy study. A suggested starting range, based on common practices, might be 10, 30, and 100 mg/kg, administered once daily.

Experimental Workflow





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Caption: Generalized experimental workflow for an in vivo xenograft study.



Detailed Experimental Steps

- Cell Implantation:
 - Culture HT29 cells under standard conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.[8]
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- · Tumor Growth and Randomization:
 - Allow tumors to grow to an average volume of 100-200 mm³.
 - Randomize mice into treatment groups (e.g., Vehicle control, NF764 low dose, NF764 high dose), with n=8-10 mice per group.
- Treatment and Monitoring:
 - Administer NF764 or vehicle daily via the chosen route.
 - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Monitor body weight 2-3 times per week as an indicator of toxicity.
- Endpoint and Analysis:
 - The study may be concluded after a fixed period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
 - At the study endpoint, collect terminal blood samples for pharmacokinetic (PK) analysis to measure NF764 concentration.
 - Excise tumors and collect a portion for pharmacodynamic (PD) analysis (e.g., Western blot to measure β-catenin levels) and the remainder for histological analysis.



Summary of a Generalized In Vivo Study Design

Parameter	Recommendation
Animal Model	Athymic nude or NOD-SCID mice
Cell Line	HT29 (or other β-catenin dependent line)
Implantation	5-10 x 10 ⁶ cells in Matrigel®, subcutaneous
Vehicle (suggested)	To be determined based on solubility/tolerability studies
Dosage (suggested)	Dose-ranging: 10-100 mg/kg, once daily
Route (suggested)	Intraperitoneal (IP) or Oral (PO)
Group Size	8-10 mice per group
Primary Endpoints	Tumor growth inhibition, body weight changes
Secondary Endpoints	β-catenin levels in tumor tissue (PD), NF764 plasma concentration (PK)

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